
2-Henicosyl-(5H)-oxazole-4,4-dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Henicosyl-(5H)-oxazole-4,4-dimethanol: is a complex organic compound characterized by its unique structure, which includes a long henicosyl chain and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Henicosyl-(5H)-oxazole-4,4-dimethanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative under acidic conditions.
Attachment of the Henicosyl Chain: The henicosyl chain is introduced through a nucleophilic substitution reaction, where a halogenated henicosyl compound reacts with the oxazole ring.
Introduction of Dimethanol Groups: The final step involves the reduction of the oxazole ring to introduce the dimethanol groups, typically using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale production of the amino alcohol and henicosyl halide precursors.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent cyclization and substitution reactions.
Purification and Isolation: Advanced purification techniques such as chromatography and crystallization to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Henicosyl-(5H)-oxazole-4,4-dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can further modify the oxazole ring or the henicosyl chain.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxazole derivatives, alcohols, and substituted henicosyl compounds.
Applications De Recherche Scientifique
2-Henicosyl-(5H)-oxazole-4,4-dimethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-Henicosyl-(5H)-oxazole-4,4-dimethanol involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It modulates various signaling pathways, including those involved in cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hexadecyl-(5H)-oxazole-4,4-dimethanol
- 2-Octadecyl-(5H)-oxazole-4,4-dimethanol
- 2-Eicosyl-(5H)-oxazole-4,4-dimethanol
Uniqueness
2-Henicosyl-(5H)-oxazole-4,4-dimethanol is unique due to its longer henicosyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly valuable in applications requiring specific hydrophobicity and molecular interactions.
Propriétés
Numéro CAS |
20103-33-7 |
|---|---|
Formule moléculaire |
C26H51NO3 |
Poids moléculaire |
425.7 g/mol |
Nom IUPAC |
[2-henicosyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C26H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-27-26(22-28,23-29)24-30-25/h28-29H,2-24H2,1H3 |
Clé InChI |
VZYJMLILGOPULB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



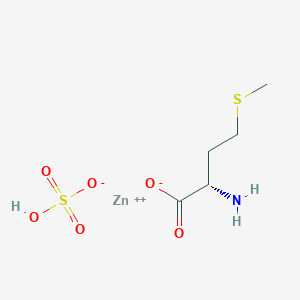
![zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate](/img/structure/B13733820.png)
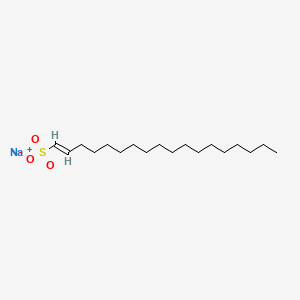
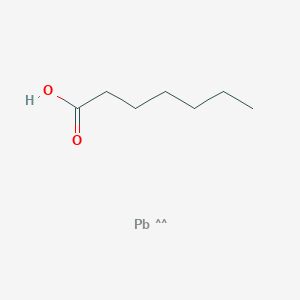
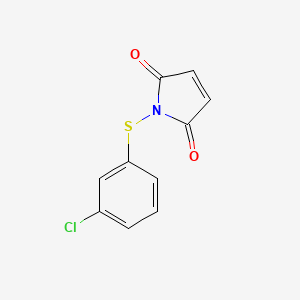
![ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13733837.png)

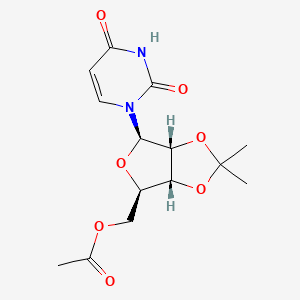
![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)




